2-(3,5-Di-tert-butylphenyl)ethanol
Overview
Description
“2-(3,5-Di-tert-butylphenyl)ethanol” is a chemical compound with the molecular formula C16H26O . It is used in various applications including organic synthesis and pharmaceuticals .
Synthesis Analysis
The synthesis of “this compound” involves the interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoIIpivalate or chloride . This leads to the formation of one-dimensional coordination polymers . Another synthesis method involves the reaction of chloromethylated polystyrene with 2,6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction .Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular weight of the compound is 234.38 .Chemical Reactions Analysis
Chemical oxidation of “this compound” by PbO2 or K3[Fe(CN)6], as well as exposure to UV irradiation, leads to the formation of free radicals . These radicals are stable for several days in solutions and more than 1 month in solid samples .Mechanism of Action
The mechanism of action of “2-(3,5-Di-tert-butylphenyl)ethanol” involves the generation or disappearance of free radicals, which can significantly influence electric conductivity . It also involves the interaction with peroxisome proliferator-activated receptor α (PPARα), which may contribute to its toxicity .
Safety and Hazards
Properties
IUPAC Name |
2-(3,5-ditert-butylphenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-15(2,3)13-9-12(7-8-17)10-14(11-13)16(4,5)6/h9-11,17H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZUDPUPBDUULY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CCO)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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